Potassium 2,5-dihydroxybenzenesulfonate is a sulfonated aromatic monomer widely employed in polymer chemistry. [, , , , , , , , , , , ] Its primary role in scientific research is as a building block for synthesizing various polymers, particularly sulfonated poly(arylene ether)s and poly(arylene ether nitrile)s. These polymers find application in diverse fields, including proton exchange membranes for fuel cells, electrorheological fluids, and high-performance engineering plastics. [, , , , , , , , , , , ]
Potassium 2,5-dihydroxybenzenesulfonate, also known as potassium hydroquinonesulfonate, is a chemical compound with the molecular formula . This white to almost white crystalline powder is soluble in water and serves various applications in scientific and industrial fields due to its unique properties. As a derivative of hydroquinone, it plays a significant role in organic synthesis and as a precursor for other sulfonated compounds.
The compound is synthesized primarily from hydroquinone through a sulfonation process. The initial step involves treating hydroquinone with sulfuric acid, followed by neutralization with potassium hydroxide to yield the potassium salt of 2,5-dihydroxybenzenesulfonic acid. This compound can be obtained in both laboratory and industrial settings, where methods are optimized for yield and purity .
Potassium 2,5-dihydroxybenzenesulfonate is classified as an organic sulfonic acid salt. It is categorized under biochemical reagents and is recognized for its utility in various chemical reactions and biological applications. It is also associated with pharmaceutical uses due to its biological activity .
The synthesis of potassium 2,5-dihydroxybenzenesulfonate typically involves the following steps:
In an industrial setting, the production process may utilize large reactors equipped with temperature control systems to ensure optimal reaction conditions. Continuous stirring and gradual heating (up to 50-55°C) are essential for achieving high yields of the final product .
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+]
The compound has specific physical and chemical properties that are crucial for its applications:
Potassium 2,5-dihydroxybenzenesulfonate participates in various chemical reactions including:
The major products formed depend on the specific reagents and conditions used during these reactions. For instance, oxidation may yield benzoquinone derivatives while reduction can produce hydroquinone derivatives.
Potassium 2,5-dihydroxybenzenesulfonate exhibits biological activity by inhibiting vascular endothelial growth factor (VEGF), which is crucial in processes such as angiogenesis and vascular permeability. By blocking VEGF activity, this compound may help reduce the formation of new blood vessels, presenting therapeutic potential in conditions like cancer and diabetic retinopathy .
Potassium 2,5-dihydroxybenzenesulfonate finds extensive use across various scientific domains:
This compound's versatility makes it valuable not only in laboratory settings but also in industrial applications related to pharmaceuticals and materials science.
Regioselective sulfonation of hydroquinone (1,4-dihydroxybenzene) represents the foundational step in synthesizing potassium 2,5-dihydroxybenzenesulfonate. This electrophilic aromatic substitution demands precise control to favor the 2,5-isomer over competing 2,6- or 1,4-disubstituted byproducts. Industrial methodologies employ concentrated sulfuric acid (36 N) as the sulfonating agent under carefully moderated conditions [1] . The reaction proceeds via:
C6H4(OH)2 + H2SO4 → C6H3(OH)2SO3H + H2O
Key optimization parameters include:
Post-sulfonation, the intermediate 2,5-dihydroxybenzenesulfonic acid remains dissolved in the aqueous phase or as a soluble ionic species, setting the stage for cation exchange.
The precipitation of the potassium salt requires judicious solvent selection to balance solubility, crystallization kinetics, and purity. Following sulfonation, the reaction mixture is cooled to 25-35°C and treated with organic solvents to induce salt formation during cation exchange [1].
Table 1: Solvent Influence on Precipitation Efficiency and Product Purity
Solvent System | Solubility of Intermediate | Reaction Time (h) | Crude Yield (%) | Purity Impact |
---|---|---|---|---|
Ethyl acetate | Moderate | 1 | 85-90 | High purity, reduced inorganic salts |
Dichloromethane | High | 0.75 | 80-85 | Potential chloride contamination |
n-Heptane | Low | >2 | <75 | Co-precipitation of starting material |
Acetone | High | 0.5 | 70-80 | Amorphous solid formation |
Kinetic studies reveal that solvent polarity directly influences nucleation rates:
Chlorinated solvents, while effective dissolution media, risk halogen contamination and are increasingly avoided under modern green chemistry protocols [1].
Potassium incorporation employs carboxylate salts as phase-transfer agents, with potassium 2-ethylhexanoate demonstrating superior performance in industrial processes. The exchange reaction follows:
C6H3(OH)2SO3H + K[OOCCH(C2H5)C4H9] → C6H3(OH)2SO3K + HOOCCH(C2H5)C4H9
Critical advantages of organic acid salts include:
Table 2: Carboxylate Salt Performance in Cation Exchange
Potassium Source | Solvent | Reaction Completion Time (min) | Precipitate Characteristics | Anion Removal Efficiency |
---|---|---|---|---|
2-Ethylhexanoate | Ethyl acetate | 60 | Free-flowing granules | >99% |
Benzoate | Acetone | 90 | Fine needles | 95% |
Acetate | Ethanol | 120 | Agglomerated powder | 85% |
Octanoate | MEK | 75 | Platelets | 97% |
Alternative cations like calcium can be introduced using calcium 2-ethylhexanoate, though potassium remains preferred for pharmaceutical-grade material due to solubility and toxicological profiles [1] [5].
Translating laboratory synthesis to industrial manufacturing introduces multifaceted scalability challenges centered on heat transfer, mixing efficiency, and process control.
Batch process limitations dominate current production despite inherent inefficiencies:
Table 3: Industrial-Scale Purification Techniques for Crude Product
Purification Method | Scale Feasibility | Key Operational Parameters | Impurity Reduction |
---|---|---|---|
Hot filtration | Pilot scale (10-50 kg) | Solvent: ethyl acetate/water 90:10, 60°C | Removes insoluble sulfones |
Recrystallization | Full scale (100+ kg) | Water-ethanol gradient cooling | Reduces residual hydroquinone <100 ppm |
Countercurrent washing | Full scale | 3-stage, heptane/ethyl acetate | Lowers 2-ethylhexanoate residues |
Continuous centrifugation | Full scale | 1500g, feed rate 20 L/min | Moisture content <0.5% w/w |
Continuous flow technology offers compelling advantages:
Table 4: Batch vs. Continuous Process Performance Metrics
Process Parameter | Batch Reactor (5000L) | Continuous Flow System | Improvement Factor |
---|---|---|---|
Reaction time per unit | 8 hours | 45 minutes | 10.6x |
Yield variability (batch-to-batch) | ±5% | ±0.8% | 6.25x more consistent |
Cooling energy requirement | 380 kWh/ton | 85 kWh/ton | 4.5x reduction |
Solvent consumption | 12 L/kg | 7 L/kg | 1.7x reduction |
Space-time yield | 50 kg/m³/day | 480 kg/m³/day | 9.6x increase |
Despite these advantages, continuous systems face barriers including high capital costs and limited precedent for FDA-validation of pharmaceutical-grade output. Hybrid approaches—where sulfonation occurs continuously and precipitation in optimized batch vessels—present a pragmatic transition strategy [1] [5].
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